molecular formula C16H12ClNO B12339137 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

Cat. No.: B12339137
M. Wt: 269.72 g/mol
InChI Key: FJKJWPPCRCHVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzoyl chloride with acetophenone in the presence of a base such as sodium hydride can lead to the formation of the desired isoxazole ring . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole exhibit significant anticancer properties. Studies have shown moderate to good antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. For instance, specific modifications to the compound's structure can enhance its efficacy against these cell lines.

Case Study: Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative activities of isoxazole derivatives, compounds related to this compound were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain substitutions at the 4-position of the phenyl ring significantly influenced the IC50_{50} values, demonstrating enhanced activity compared to unsubstituted analogs .

Neuropharmacological Applications

Isoxazole derivatives have been recognized for their neuropharmacological effects, including anticonvulsant and anti-inflammatory properties. The presence of the chlorophenyl group in this compound may contribute to these effects, making it a candidate for further research in treating neurological disorders.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeEffective against liver and breast cancer cells
AnticonvulsantPotential use in epilepsy treatment
Anti-inflammatoryPossible application in inflammatory diseases

Agrochemical Applications

The compound also shows promise in agrochemical applications. Isoxazoles are known for their herbicidal and insecticidal properties. Research has indicated that derivatives similar to this compound can effectively control various agricultural pests.

Case Study: Insecticidal Properties

A study focused on the synthesis of isoxazole derivatives revealed that certain compounds demonstrated significant insecticidal activity against common agricultural pests. The structure-activity relationship highlighted that modifications at specific positions could enhance efficacy while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered structure containing one nitrogen and one oxygen atom. Its molecular formula is C18_{18}H16_{16}ClN1_{1}O1_{1}, with a molecular weight of approximately 300.76 g/mol. The presence of the chlorophenyl group at the 4-position enhances its lipophilicity, potentially increasing its biological interactions and efficacy in various applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. For instance, a study demonstrated that it induced apoptosis in H146 small-cell lung cancer cells through the cleavage of PARP and caspase-3, markers indicative of apoptotic processes .

Table 1: Summary of Anticancer Effects

Cell LineIC50_{50} (μM)Mechanism of Action
H146 (small-cell lung)38Induction of apoptosis
MCF-7 (breast cancer)45Cell cycle arrest
A549 (lung cancer)50Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects .

Table 3: COX Inhibition Data

CompoundCOX-2 IC50_{50} (μM)COX-1 IC50_{50} (μM)Selectivity Ratio
This compound<0.5>50>100

Case Studies

Several studies have explored the biological activity of isoxazole derivatives, including the compound . For example:

  • Study on Apoptosis Induction : A recent study evaluated the effects of various isoxazole derivatives on cancer cell lines, highlighting that modifications to the isoxazole structure could enhance apoptotic activity. The study found that derivatives similar to this compound showed improved efficacy against resistant cancer cells .
  • Antimicrobial Efficacy Assessment : A comparative analysis was conducted on several isoxazole compounds' antimicrobial activities, revealing that those with chlorophenyl substitutions exhibited superior inhibitory effects against pathogenic bacteria compared to their unsubstituted counterparts .

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H12ClNO/c1-11-15(12-7-9-14(17)10-8-12)16(18-19-11)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

FJKJWPPCRCHVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.